Lipophilicity Advantage – 1,3,4-Oxadiazole Reduces log D by a Median 1.2 Units vs. 1,2,4-Oxadiazole Regioisomers
The 1,3,4-oxadiazole ring system in the target compound provides a major lipophilicity advantage over any 1,2,4-oxadiazole regioisomeric analog. In a systematic comparison of 1,2,4‑ and 1,3,4‑oxadiazole matched molecular pairs across the AstraZeneca compound collection, the median log D difference was 1.2 log units, with the 1,3,4‑isomer consistently showing lower log D [1]. This translates into higher aqueous solubility and reduced hERG channel inhibition risk [1]. Lipophilicity as low as ACD/LogP –0.41 has been reported for closely related 3‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)aniline , and the target compound’s 4‑fluoro substitution is predicted to further modulate log D downward relative to the non‑fluorinated ortho‑isomer .
| Evidence Dimension | Lipophilicity (log D, pH 7.4) |
|---|---|
| Target Compound Data | 1,3,4‑oxadiazole regioisomer (class‑level median log D; target compound specific value not experimentally reported) |
| Comparator Or Baseline | 1,2,4‑oxadiazole matched pair median log D |
| Quantified Difference | Median Δlog D = 1.2 log units lower for 1,3,4‑oxadiazole [1] |
| Conditions | AstraZeneca internal compound collection; matched molecular pair analysis (Boström et al., J. Med. Chem. 2012) |
Why This Matters
A 1.2 log-unit reduction in log D can substantially improve aqueous solubility and lower hERG liability, making the 1,3,4‑oxadiazole scaffold the preferred choice for lead optimization where developability is critical.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. Figure 6b: median log D difference = 1.2 units between 1,2,4‑ and 1,3,4‑oxadiazole regioisomers. View Source
